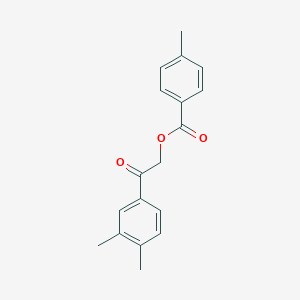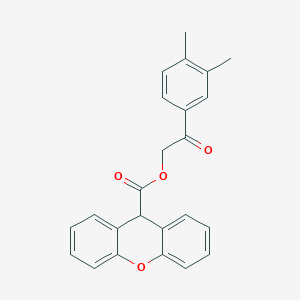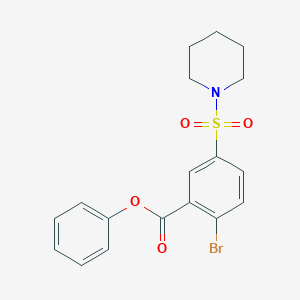
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate is a complex organic compound with a unique structure that combines a cyclohexyl ring, a nitrophenyl group, and a succinate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the nitrophenyl group. The cyclohexyl ring can be synthesized through a series of reactions involving isopropyl and methyl substituents. The nitrophenyl group is introduced through nitration reactions. The final step involves the esterification of the succinate group with the cyclohexyl and nitrophenyl intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives, oxidized cyclohexyl compounds, and substituted nitrophenyl esters .
科学的研究の応用
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The succinate ester may also play a role in modulating biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds include other cyclohexyl esters and nitrophenyl derivatives, such as:
- 2-Isopropyl-5-methylcyclohexyl 2-(4-aminophenyl)-2-oxoethyl succinate
- 2-Isopropyl-5-methylcyclohexyl 2-(4-methoxyphenyl)-2-oxoethyl succinate .
Uniqueness
What sets 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C22H29NO7 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
4-O-(5-methyl-2-propan-2-ylcyclohexyl) 1-O-[2-(4-nitrophenyl)-2-oxoethyl] butanedioate |
InChI |
InChI=1S/C22H29NO7/c1-14(2)18-9-4-15(3)12-20(18)30-22(26)11-10-21(25)29-13-19(24)16-5-7-17(8-6-16)23(27)28/h5-8,14-15,18,20H,4,9-13H2,1-3H3 |
InChIキー |
XWUWJQFHHRAQMX-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C |
正規SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(2-Furoylamino)phenyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B341010.png)
![2-Oxo-2-phenylethyl 4-{[3-(4-morpholinylsulfonyl)phenyl]sulfonyl}benzoate](/img/structure/B341011.png)
![3-[(4-Methylbenzoyl)amino]phenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate](/img/structure/B341013.png)


